

2-Chloro-4-fluorobenzoyl chloride boiling point and density

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-fluorobenzoyl chloride

Cat. No.: B1585843

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-4-fluorobenzoyl Chloride**: Properties, Applications, and Experimental Protocols

Introduction

2-Chloro-4-fluorobenzoyl chloride is a halogenated aromatic acyl chloride, a class of organic compounds renowned for their utility as reactive intermediates in chemical synthesis. Its molecular architecture, featuring both chlorine and fluorine atoms on the benzoyl ring, imparts a unique reactivity profile that makes it an essential building block in the development of complex molecules.^[1] This guide provides a comprehensive overview of the physicochemical properties, primary applications, and safe handling protocols for **2-Chloro-4-fluorobenzoyl chloride**, tailored for researchers and professionals in the pharmaceutical and chemical industries. The compound's enhanced electrophilic nature facilitates efficient acylation reactions, positioning it as a valuable reagent in the synthesis of novel pharmaceuticals and advanced agrochemicals.^[1]

Physicochemical Properties

The physical and chemical characteristics of a reagent are fundamental to its application in synthesis. **2-Chloro-4-fluorobenzoyl chloride** is typically a colorless to light yellow liquid or a low-melting solid, a state that is dependent on the ambient temperature.^{[1][2]} Its key properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₃ Cl ₂ FO	[1][3]
Molecular Weight	193.00 g/mol	[1][3]
Boiling Point	95 °C at 10 mmHg	[1][2]
Density	1.447 - 1.47 g/mL	[1][3]
Melting Point	16 °C	[1][2]
Refractive Index	n _{20/D} 1.551	[1][3]
Flash Point	107 °C (225 °F)	[2][3]
Appearance	White or colorless to light yellow powder, lump, or clear liquid	[1][2]
CAS Number	21900-54-9	[1][2][3][4]

Applications in Drug Development and Agrochemicals

The true value of **2-Chloro-4-fluorobenzoyl chloride** lies in its role as a versatile synthetic intermediate. The presence of electron-withdrawing halogen substituents activates the acyl chloride group, making it a potent electrophile for acylation reactions.

- **Pharmaceutical Synthesis:** This compound is a crucial intermediate in the production of a variety of pharmaceuticals.[1] It is particularly noted for its use in the synthesis of anti-inflammatory, analgesic, and anti-cancer agents.[1] The introduction of the 2-chloro-4-fluorobenzoyl moiety can significantly influence the biological activity and pharmacokinetic properties of a drug candidate, such as enhancing its stability or lipophilicity.[1]
- **Agrochemical Development:** In the agricultural sector, it is employed in the formulation of next-generation herbicides and pesticides.[1] The unique substitution pattern helps in designing active ingredients with high efficacy and improved environmental profiles.[1]

Experimental Protocol: General Procedure for Amide Synthesis

The high reactivity of **2-Chloro-4-fluorobenzoyl chloride** makes it ideal for forming amide bonds, a cornerstone of medicinal chemistry. The following is a representative, self-validating protocol for the acylation of a primary or secondary amine.

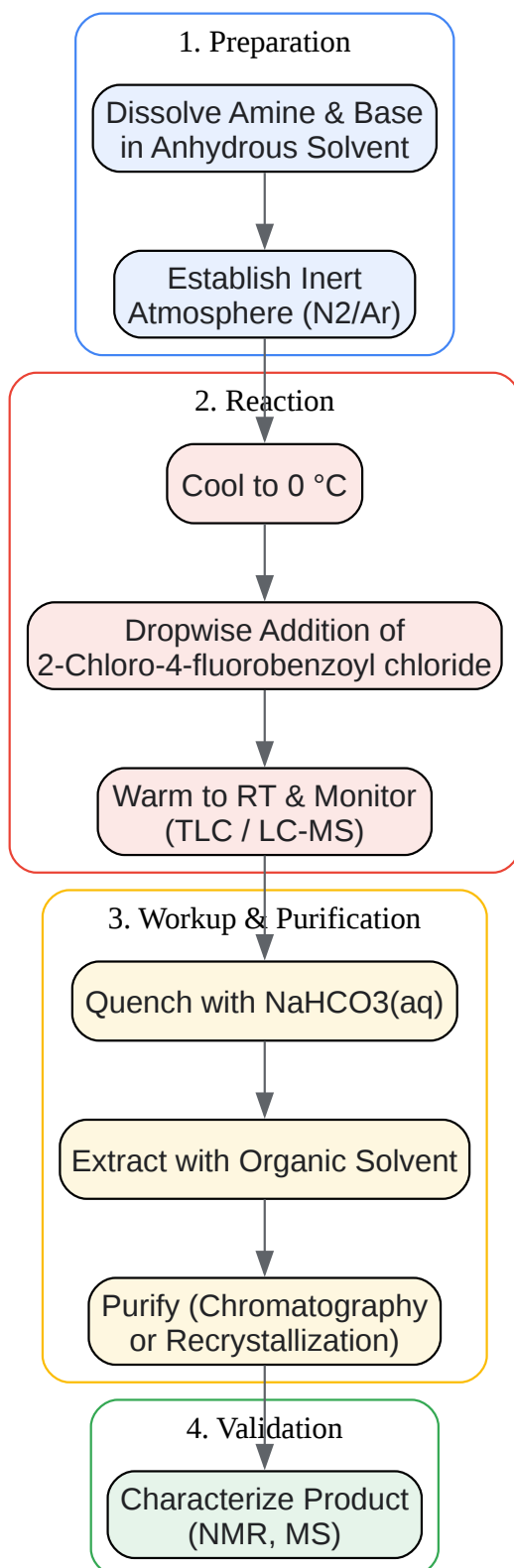
Objective: To synthesize an N-substituted-2-chloro-4-fluorobenzamide.

Methodology:

- **Reagent Preparation:** Dissolve the amine starting material (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 to 1.5 equivalents) in an appropriate anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon). The base is critical for scavenging the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
- **Reaction Setup:** Cool the solution to 0 °C using an ice-water bath. This initial cooling is a crucial control measure to manage the exothermic nature of the acylation reaction and minimize the formation of side products.
- **Acyl Chloride Addition:** Add **2-Chloro-4-fluorobenzoyl chloride** (1.05 equivalents) dropwise to the cooled solution while stirring vigorously. The slow, controlled addition is essential to maintain the reaction temperature and ensure a homogenous reaction mixture.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the limiting reagent. This step ensures the reaction has proceeded to completion before workup.
- **Aqueous Workup:** Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). The aqueous wash removes the hydrochloride salt of the base and any remaining water-soluble impurities.

- **Purification and Characterization:** Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure amide. The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Workflow for Amide Synthesis



[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing an amide using **2-Chloro-4-fluorobenzoyl chloride**.

Safety, Handling, and Storage

Due to its reactivity, **2-Chloro-4-fluorobenzoyl chloride** must be handled with appropriate precautions.

- Hazards: The compound is corrosive and causes severe skin burns and eye damage.[2] It is also classified as acutely toxic if swallowed.[3] As an acyl chloride, it reacts readily with moisture, including atmospheric humidity, to release corrosive hydrogen chloride (HCl) gas. [2][5]
- Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear appropriate PPE, including a face shield, goggles, chemical-resistant gloves, and a lab coat.[3] An ABEK-type respirator filter is recommended for handling larger quantities.[3]
- Storage: Store in a tightly sealed container under an inert gas like nitrogen or argon to prevent degradation from moisture.[2] It should be kept in a cool, dry, and well-ventilated area, away from water, alcohols, bases, and oxidizing agents.[1][2][5] The recommended storage temperature is often between 2-8 °C.[1]

Conclusion

2-Chloro-4-fluorobenzoyl chloride is a high-value reagent for chemical synthesis, offering a reliable pathway to introduce a uniquely substituted aromatic moiety into target molecules. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for researchers in drug discovery and agrochemical science. Adherence to rigorous experimental and safety protocols is paramount to harnessing its synthetic potential safely and effectively.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-4-fluorobenzoyl Chloride | 21900-54-9 | TCI AMERICA [tcichemicals.com]
- 3. 2-氯-4-氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chloro-4-fluorobenzoyl chloride(21900-54-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- To cite this document: BenchChem. [2-Chloro-4-fluorobenzoyl chloride boiling point and density]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585843#2-chloro-4-fluorobenzoyl-chloride-boiling-point-and-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com